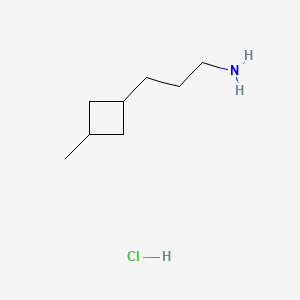
3-(3-methylcyclobutyl)propan-1-amine hydrochloride, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methylcyclobutyl)propan-1-amine hydrochloride, Mixture of diastereomers, is a chemical compound with a unique structure that includes a cyclobutyl ring substituted with a methyl group and an amine group attached to a propyl chain. This compound is typically available as a mixture of diastereomers, which means it contains multiple stereoisomers that are not mirror images of each other.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylcyclobutyl)propan-1-amine hydrochloride involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving a suitable diene and a dienophile.
Introduction of the Methyl Group: The methyl group can be introduced via a using methyl iodide and a strong base.
Attachment of the Propyl Chain: The propyl chain with an amine group can be attached through a using a suitable alkyl halide and an amine.
Industrial Production Methods
Industrial production of 3-(3-methylcyclobutyl)propan-1-amine hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control the reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-methylcyclobutyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of imines or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various alkyl or acyl derivatives.
Applications De Recherche Scientifique
3-(3-methylcyclobutyl)propan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-methylcyclobutyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function and activity. The cyclobutyl ring and methyl group contribute to the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-methylcyclobutyl)propan-1-amine: The base compound without the hydrochloride salt.
3-(3-methylcyclobutyl)propan-2-amine: A similar compound with a different position of the amine group.
3-(3-methylcyclobutyl)butan-1-amine: A compound with an extended carbon chain.
Uniqueness
3-(3-methylcyclobutyl)propan-1-amine hydrochloride is unique due to its specific structure, which includes a cyclobutyl ring, a methyl group, and an amine group attached to a propyl chain. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H18ClN |
|---|---|
Poids moléculaire |
163.69 g/mol |
Nom IUPAC |
3-(3-methylcyclobutyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H17N.ClH/c1-7-5-8(6-7)3-2-4-9;/h7-8H,2-6,9H2,1H3;1H |
Clé InChI |
MNYVKNNCNQKBQD-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C1)CCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


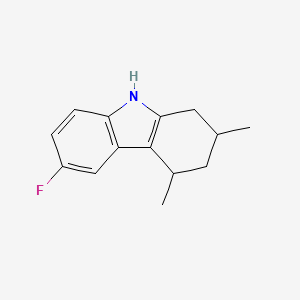

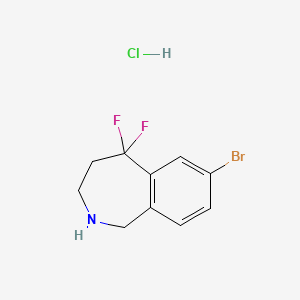
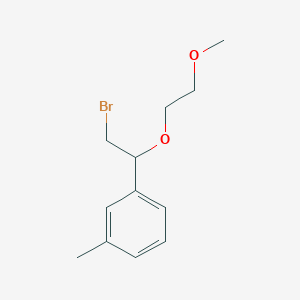
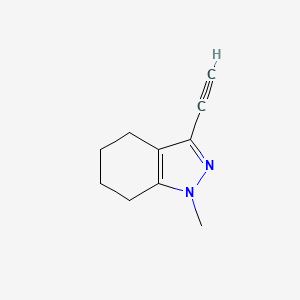

![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B15301416.png)
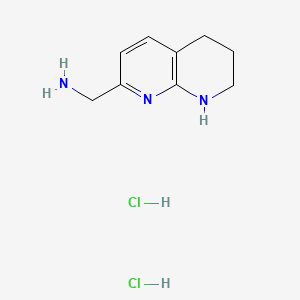
![(3R)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B15301427.png)
![(5-Methyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B15301432.png)
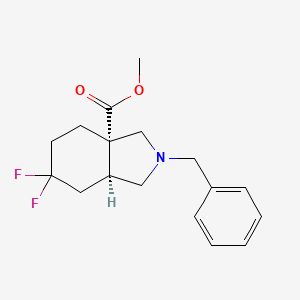
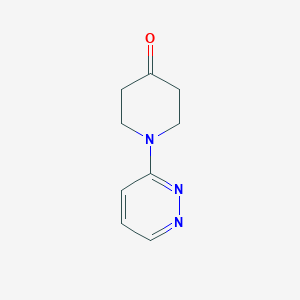
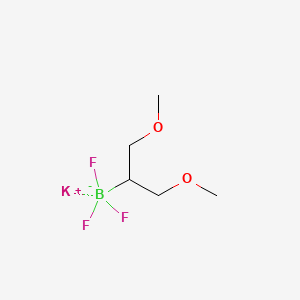
![3-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B15301445.png)
